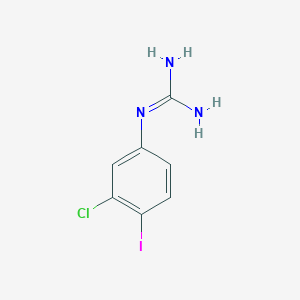
1-(3-Chloro-4-iodophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-iodophenyl)guanidine is a compound that belongs to the class of guanidines, which are known for their versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a guanidine group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-iodophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 3-chloro-4-iodoaniline with cyanamide in the presence of a base, followed by the addition of an acid to form the guanidine group. This method typically requires mild reaction conditions and yields the desired product in good purity .
Industrial production methods for guanidines often involve the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the guanidine group . Another approach involves the use of S-methylisothiourea, which has been shown to be an efficient guanidylating agent .
Análisis De Reacciones Químicas
1-(3-Chloro-4-iodophenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The guanidine group can undergo oxidation to form guanidinium salts, while reduction reactions can convert the guanidine group to amines.
Cyclization Reactions: Guanidine compounds can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-iodophenyl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-iodophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can bind to receptors, altering their conformation and affecting signal transduction pathways .
Comparación Con Compuestos Similares
1-(3-Chloro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Iodophenyl)-3-(2-adamantyl)guanidine: This compound is a high-affinity sigma-1 receptor antagonist and is used in imaging studies for cancer research.
N’-[2-(4-iodophenyl)ethyl]carbamimidothioic acid 3-(1H-imidazol-5-yl)propyl ester:
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to other guanidine derivatives.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry
Propiedades
Fórmula molecular |
C7H7ClIN3 |
|---|---|
Peso molecular |
295.51 g/mol |
Nombre IUPAC |
2-(3-chloro-4-iodophenyl)guanidine |
InChI |
InChI=1S/C7H7ClIN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
Clave InChI |
JUJWEJWVSFRABT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C(N)N)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


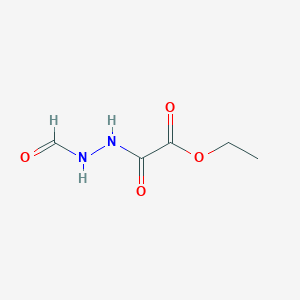
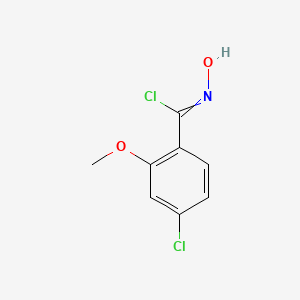
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
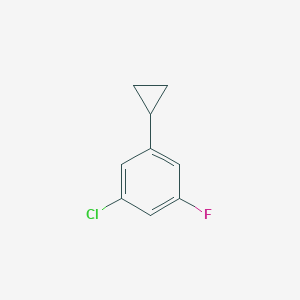
![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
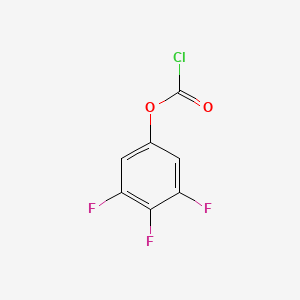
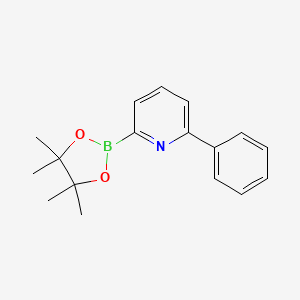
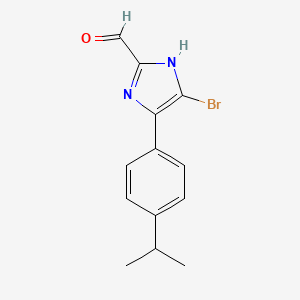
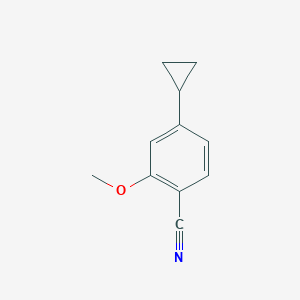

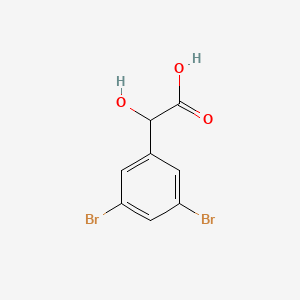
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)

